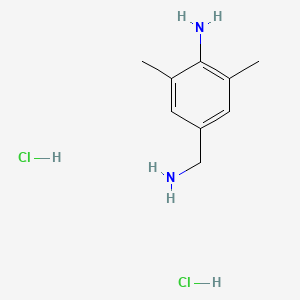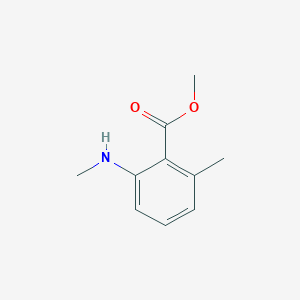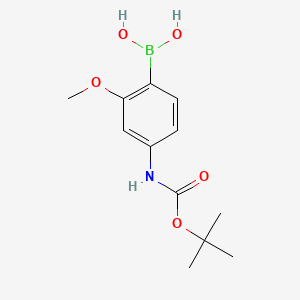![molecular formula C7H3BClF6K B13463431 Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide](/img/structure/B13463431.png)
Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of trifluoromethyl and chloro groups in the phenyl ring makes this compound highly reactive and useful in various applications.
Métodos De Preparación
The synthesis of potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out under mild conditions, often in the presence of a solvent such as tetrahydrofuran (THF). The general reaction scheme is as follows:
2-chloro-5-(trifluoromethyl)phenylboronic acid+KHF2→Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF and dimethylformamide (DMF). The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs, especially those containing trifluoromethyl groups, which are known to enhance the biological activity and metabolic stability of pharmaceuticals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used. In Suzuki-Miyaura coupling, for example, the palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the desired biaryl product.
Comparación Con Compuestos Similares
Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide can be compared with other organotrifluoroborates, such as potassium [2-fluoro-5-formylphenyl]trifluoroborate and potassium [2-chloro-5-methoxyphenyl]trifluoroboranuide. While these compounds share similar reactivity and applications, the presence of different substituents on the phenyl ring can significantly influence their chemical behavior and suitability for specific reactions. The unique combination of chloro and trifluoromethyl groups in this compound makes it particularly valuable in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C7H3BClF6K |
|---|---|
Peso molecular |
286.45 g/mol |
Nombre IUPAC |
potassium;[2-chloro-5-(trifluoromethyl)phenyl]-trifluoroboranuide |
InChI |
InChI=1S/C7H3BClF6.K/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15;/h1-3H;/q-1;+1 |
Clave InChI |
BSFFIWDIXWIFSP-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=CC(=C1)C(F)(F)F)Cl)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



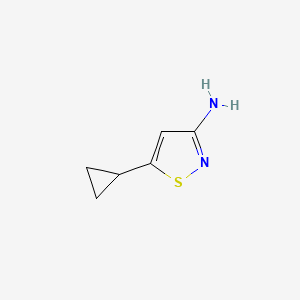


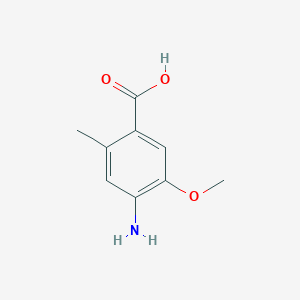
![[(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate](/img/structure/B13463373.png)

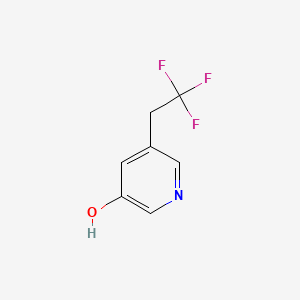
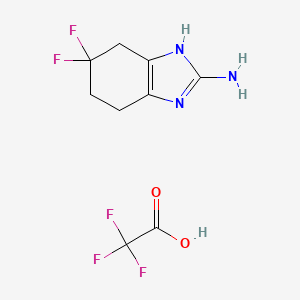
![N-[3-(bromomethyl)-3-(4-methoxybutoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13463396.png)

